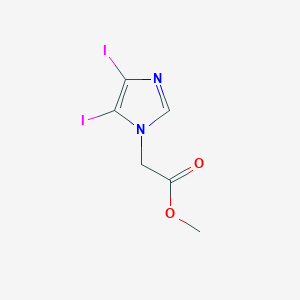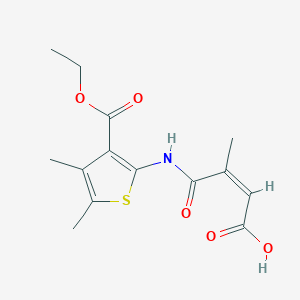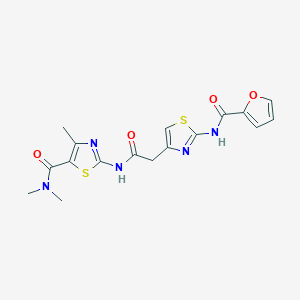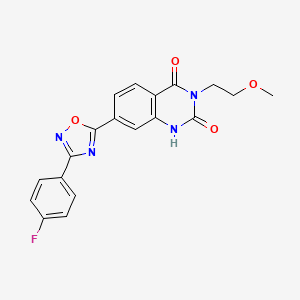![molecular formula C16H19N3O2S B2395426 (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379988-72-2](/img/structure/B2395426.png)
(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone, also known as MTPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTPM belongs to the class of piperidine-based compounds and has been studied for its biochemical and physiological effects on various biological systems.
Mechanism of Action
The mechanism of action of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain. (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to enhance the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, emotion, and cognition. (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has also been shown to inhibit the activity of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory and pain-related conditions.
Biochemical and Physiological Effects:
(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects on different biological systems. It has been shown to reduce the levels of inflammatory mediators, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models of inflammation. (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of oxidative stress. In addition, (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to modulate the levels of neurotransmitters, such as dopamine, serotonin, and acetylcholine, in animal models of depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of using (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in lab experiments is its potential therapeutic applications in various biological systems. (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, which make it a promising candidate for the development of new drugs. Another advantage of using (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is its relatively low toxicity and high bioavailability. However, one of the limitations of using (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of information on its long-term safety and efficacy in humans.
Future Directions
There are several future directions for the research on (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone. One direction is the development of new analogs and derivatives of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone with improved solubility and bioavailability. Another direction is the investigation of the long-term safety and efficacy of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in humans. Furthermore, the potential use of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone in the treatment of cancer and other diseases should be explored. Finally, the mechanism of action of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone should be further elucidated to understand its potential therapeutic applications in various biological systems.
Synthesis Methods
The synthesis of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the formation of 4-methylthiophen-2-amine by reacting 4-methylthiophen-2-ol with ammonia gas. The next step involves the reaction of 4-methylthiophen-2-amine with pyrimidine-2-carboxylic acid to form 4-methylthiophen-2-yl)-[3-(pyrimidin-2-yl)amino]butanoic acid. The final step involves the conversion of the carboxylic acid group to a ketone group by reacting with thionyl chloride and then with 1-(piperidin-1-yl)methanamine. The yield of (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone is approximately 40%.
Scientific Research Applications
(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties in animal models. (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has also been studied for its potential use in the treatment of depression, anxiety, and cognitive disorders. In addition, (4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-8-14(22-11-12)15(20)19-7-2-4-13(9-19)10-21-16-17-5-3-6-18-16/h3,5-6,8,11,13H,2,4,7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYOGAAOOAAPNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)COC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)



![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)

![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)

![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)



![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)